molecular formula C9H8F4O2 B14120610 5-Fluoro-4-methoxy-5-(trifluoromethyl)cyclohexa-1,3-diene-1-carbaldehyde

5-Fluoro-4-methoxy-5-(trifluoromethyl)cyclohexa-1,3-diene-1-carbaldehyde

Cat. No.: B14120610
M. Wt: 224.15 g/mol
InChI Key: AFAHWNZHQVJKIT-UHFFFAOYSA-N
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Description

5-Fluoro-4-methoxy-5-(trifluoromethyl)cyclohexa-1,3-diene-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexa-1,3-diene ring substituted with fluorine, methoxy, and trifluoromethyl groups, as well as an aldehyde functional group

Preparation Methods

The synthesis of 5-Fluoro-4-methoxy-5-(trifluoromethyl)cyclohexa-1,3-diene-1-carbaldehyde typically involves multiple steps. One common method includes the reaction of 4-methoxy-2-(trifluoromethyl)benzaldehyde with appropriate fluorinating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like methanol. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Chemical Reactions Analysis

5-Fluoro-4-methoxy-5-(trifluoromethyl)cyclohexa-1,3-diene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

    Addition: The double bonds in the cyclohexa-1,3-diene ring can undergo addition reactions with halogens or hydrogen in the presence of catalysts.

Scientific Research Applications

5-Fluoro-4-methoxy-5-(trifluoromethyl)cyclohexa-1,3-diene-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methoxy-5-(trifluoromethyl)cyclohexa-1,3-diene-1-carbaldehyde involves its interaction with various molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

5-Fluoro-4-methoxy-5-(trifluoromethyl)cyclohexa-1,3-diene-1-carbaldehyde can be compared with other similar compounds, such as:

    4-Methoxy-2-(trifluoromethyl)benzaldehyde: This compound lacks the fluorine and cyclohexa-1,3-diene ring, making it less reactive in certain chemical reactions.

    5-Fluoro-2-methoxybenzaldehyde: This compound lacks the trifluoromethyl group, which affects its lipophilicity and reactivity.

    5-Fluoro-4-methoxybenzaldehyde: This compound lacks both the trifluoromethyl group and the cyclohexa-1,3-diene ring, making it less versatile in synthetic applications.

The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H8F4O2

Molecular Weight

224.15 g/mol

IUPAC Name

5-fluoro-4-methoxy-5-(trifluoromethyl)cyclohexa-1,3-diene-1-carbaldehyde

InChI

InChI=1S/C9H8F4O2/c1-15-7-3-2-6(5-14)4-8(7,10)9(11,12)13/h2-3,5H,4H2,1H3

InChI Key

AFAHWNZHQVJKIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(CC1(C(F)(F)F)F)C=O

Origin of Product

United States

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